molecular formula C10H12Br2 B3048543 1,2-Bis(2-bromoethyl)benzene CAS No. 17379-00-9

1,2-Bis(2-bromoethyl)benzene

Cat. No.: B3048543
CAS No.: 17379-00-9
M. Wt: 292.01 g/mol
InChI Key: CMBILWTXEXMRBX-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2 and a molecular weight of 292.01 g/mol . This compound, identified by CAS Number 17379-00-9, features a benzene ring disubstituted at the 1 and 2 positions with 2-bromoethyl groups . Its calculated density is approximately 1.6 g/cm³, and it has a boiling point of around 294.5 °C at 760 mmHg . As a bifunctional alkyl halide, this compound serves as a versatile building block in organic synthesis and materials science. It is particularly useful for constructing cyclic compounds and complex molecular architectures, where it can act as a linker or spacer . The compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed during handling, and it is recommended to store the product in a cool, dry environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(2-bromoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBILWTXEXMRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394181
Record name 1,2-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17379-00-9
Record name 1,2-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Bis 2 Bromoethyl Benzene

Bromination-Based Synthetic Routes

The most conventional and widely utilized method for synthesizing 1,2-Bis(2-bromoethyl)benzene is through the direct bromination of its hydrocarbon precursor. This approach leverages the unique reactivity of the hydrogen atoms located on the carbon atoms adjacent to the benzene (B151609) ring.

The synthesis of this compound is effectively achieved through the free-radical bromination of 1,2-diethylbenzene (B43095). This reaction specifically targets the benzylic hydrogens, which are the hydrogens on the -CH2- group directly attached to the aromatic ring. These C-H bonds are notably weaker than other aliphatic C-H bonds, a characteristic that is exploited for selective substitution. libretexts.org

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org The role of NBS is to provide a consistent, low concentration of molecular bromine (Br₂), which helps to prevent competing reactions, such as electrophilic addition to the benzene ring. masterorganicchemistry.com The process requires initiation, which is accomplished either by exposure to UV light (hν) or by the addition of a radical initiator, such as benzoyl peroxide. rsc.orgvedantu.com The reaction proceeds by substituting one benzylic hydrogen on each of the two ethyl groups with a bromine atom.

A representative synthesis for a similar isomer, 1,4-bis(1-bromoethyl)benzene, involves combining 1,4-diethylbenzene (B43851) with N-bromosuccinimide and a small amount of benzoyl peroxide. rsc.org This mixture is then heated to facilitate the reaction. A similar protocol is applicable for the synthesis of the 1,2-isomer from 1,2-diethylbenzene.

ParameterCondition/ReagentPurpose
Starting Material1,2-DiethylbenzeneProvides the molecular backbone with benzylic hydrogens.
Brominating AgentN-Bromosuccinimide (NBS)Serves as a source of bromine for radical substitution. libretexts.org
InitiatorUV light (hν) or Benzoyl Peroxide (BPO)Initiates the reaction by generating bromine radicals. rsc.orgvedantu.com
SolventCarbon Tetrachloride (CCl₄) or AcetonitrileProvides a non-reactive medium for the reaction.

Electrochemical Synthesis Pathways for this compound

A review of the scientific literature indicates that direct electrochemical synthesis is not a standard or commonly reported method for the preparation of this compound. While electrochemical methods are employed in various organic transformations, their application to the direct synthesis of this specific compound is not well-documented. Instead, related compounds such as 1,2-bis(bromomethyl)benzene (B41939) are more frequently used in electrochemical contexts, typically as precursors for generating highly reactive intermediates. For instance, the cathodic reduction of 1,2-bis(bromomethyl)benzene is a known method to generate o-quinodimethane, which is then used in situ for subsequent reactions. cardiff.ac.ukresearchgate.net

Diels-Alder Reaction Strategies in the Synthesis of this compound

The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings. However, its application as a direct synthetic strategy to produce this compound is not established in the literature. Diels-Alder reactions typically involve the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. Theoretically, a substituted cyclohexene could be aromatized to yield a benzene derivative, but this multi-step approach is not a reported route for this specific target molecule.

More commonly, the reverse is seen, where compounds structurally similar to this compound are used to generate dienes for Diels-Alder reactions. The reduction of 1,2-bis(bromomethyl)benzene, for example, yields o-quinodimethane, a reactive diene that is readily trapped by dienophiles in Diels-Alder cycloadditions. researchgate.netchemicalbook.com While research has been conducted on cobalt-catalyzed Diels-Alder cycloadditions to create functionalized benzene rings, specific application of this strategy for the synthesis of this compound has not been demonstrated. nih.gov

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound via the bromination of 1,2-diethylbenzene proceeds through a well-understood free-radical chain reaction mechanism. vedantu.compearson.com This mechanism is highly selective for the benzylic position due to the stability of the intermediate benzylic radical. libretexts.org The process can be broken down into three key stages:

Initiation: The reaction begins with the homolytic cleavage of a bromine source, typically initiated by UV light or heat. In the case of using molecular bromine (Br₂), it splits into two bromine radicals (Br•). vedantu.com When NBS is used, trace amounts of HBr react with it to produce a low concentration of Br₂, which is then cleaved. libretexts.org

Br₂ + hν → 2 Br•

Propagation: This stage consists of two repeating steps that form the product and regenerate the radical needed to continue the chain.

A bromine radical abstracts a hydrogen atom from one of the benzylic positions of 1,2-diethylbenzene. This step is energetically favorable because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.orgoregonstate.edu

The newly formed benzylic radical then reacts with a molecule of Br₂ (or NBS) to yield the brominated product, 1-bromo-2-ethyl- (or vice-versa), and a new bromine radical, which can then participate in another cycle. oregonstate.edu This process occurs again on the second ethyl group to form the final dibrominated product.

Termination: The chain reaction concludes when two radicals combine in various ways, removing the reactive intermediates from the cycle. vedantu.com

The energetic favorability of abstracting a benzylic hydrogen is the key to the reaction's selectivity. The net enthalpy change for substituting a benzylic hydrogen is significantly more exothermic compared to the substitution of a hydrogen on the terminal methyl group or a hydrogen on the aromatic ring, the latter of which is energetically prohibitive under these conditions. oregonstate.edu

Reactivity and Reaction Mechanisms of 1,2 Bis 2 Bromoethyl Benzene

Nucleophilic Substitution Reactions

The presence of bromine atoms, which are effective leaving groups, makes the ethyl side chains of 1,2-Bis(2-bromoethyl)benzene susceptible to nucleophilic attack. These reactions are fundamental to the synthetic utility of the compound, allowing for the introduction of a wide range of functional groups.

Reactivity of Bromine Atoms with Diverse Nucleophiles (e.g., Amines, Alcohols)

The transformation of this compound via nucleophilic substitution typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism, which is characteristic of primary alkyl halides. bloomtechz.com In this concerted process, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and resulting in an inversion of stereochemistry if the carbon were chiral. bloomtechz.com The electrophilic nature of the carbon adjacent to the electron-withdrawing bromine atom facilitates this attack. bloomtechz.com

A variety of nucleophiles can be employed to functionalize the molecule:

Amines : Reaction with primary or secondary amines leads to the formation of the corresponding bis(aminoethyl)benzene derivatives, which are integral components in many biologically active compounds. bloomtechz.com

Alcohols/Alkoxides : In the presence of a base, alcohols can act as nucleophiles in a process known as the Williamson ether synthesis to produce bis-ethers. bloomtechz.com These aromatic ethers find use in various chemical industries. bloomtechz.com

Azide (B81097) Ion : The use of sodium azide as a nucleophile yields the corresponding bis-azide compound. bloomtechz.com This reaction is often a gateway to other functionalities; for instance, azides can be readily converted into amines. A one-pot process combining nucleophilic substitution with sodium azide followed by a copper-catalyzed cycloaddition has been demonstrated for the analogous compound 1,2-bis(bromomethyl)benzene (B41939), highlighting the synthetic utility of such intermediates. nih.govnih.govbeilstein-journals.org

Hydroxide (B78521) Ion : Under appropriate conditions, hydroxide ions can displace the bromide ions to yield the corresponding diol, 1,2-bis(2-hydroxyethyl)benzene.

Thiols : Nucleophilic attack by thiols or their conjugate bases (thiolates) can be used to synthesize bis-thioethers.

The following table summarizes typical nucleophilic substitution reactions involving this compound.

NucleophileReagent ExampleProduct Class
AmineR₂NHBis-amine
Alcohol/AlkoxideROH / RO⁻Na⁺Bis-ether
AzideNaN₃Bis-azide
HydroxideNaOHDiol
Thiol/ThiolateRSH / RS⁻Na⁺Bis-thioether

Elimination Reactions

In competition with nucleophilic substitution, this compound can undergo elimination reactions, particularly under the influence of a strong base. This process, known as dehydrohalogenation, results in the formation of carbon-carbon double bonds. libretexts.org

Mechanistic Pathways to Alkene Formation Under Specific Conditions

The primary mechanism for the base-induced elimination in primary alkyl halides like this compound is the E2 (bimolecular elimination) pathway. bloomtechz.com This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond cleaves and a π-bond forms. bloomtechz.commasterorganicchemistry.com A double elimination reaction across both side chains of the molecule would yield 1,2-divinylbenzene.

The outcome of the reaction—whether substitution or elimination predominates—is highly dependent on the reaction conditions.

Base Strength and Steric Hindrance : Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuO⁻), favor the E2 elimination pathway. libretexts.org These bulky bases are poor nucleophiles, which suppresses the competing SN2 reaction. libretexts.org In contrast, small, strong bases that are also good nucleophiles (e.g., OH⁻) can lead to a mixture of substitution and elimination products. libretexts.org

Temperature : Higher reaction temperatures generally favor elimination over substitution. libretexts.org

The table below outlines conditions that typically favor either elimination or substitution.

FactorFavors Elimination (E2)Favors Substitution (SN2)
Base Strong, sterically hindered (e.g., t-BuOK)Good nucleophile, can be less basic (e.g., I⁻, R₂NH)
Temperature HighLow to moderate
Solvent Less polar aproticPolar aprotic (e.g., DMSO, Acetone)

Under harsher conditions, a base-catalyzed double elimination reaction can even lead to the formation of alkynes. bloomtechz.com

Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its two reactive C(sp³)-Br bonds, can serve as a substrate in these powerful transformations.

Palladium-Catalyzed Transformations Involving this compound

Among the various cross-coupling methods, the Suzuki-Miyaura coupling is a versatile and widely used reaction. researchgate.net It involves the reaction of an organic halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org While traditionally used for C(sp²)-X bonds, recent advancements have expanded its scope to include C(sp³)-X bonds, making it applicable to substrates like this compound. organic-chemistry.org

This reaction would allow for the coupling of aryl or vinyl groups to the ethyl side chains, producing 1,2-bis(2-arylethyl)benzene or related structures. The catalytic cycle typically involves oxidative addition of the alkyl bromide to the Pd(0) catalyst, transmetalation from the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst.

Other palladium-catalyzed reactions, such as the Heck coupling, are also conceivable. The Heck reaction couples organic halides with alkenes. smolecule.comnih.gov A study on the Mizoroki-Heck reaction has shown that bromoalkyl arenes can be used to generate olefins in situ, which then couple with an aryl halide. rsc.org

The components of a representative Suzuki-Miyaura cross-coupling reaction are detailed in the table below.

ComponentExampleRole
Organic Halide This compoundElectrophile
Organoboron Reagent Arylboronic acid (Ar-B(OH)₂)Nucleophile source
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Catalyzes C-C bond formation
Base K₂CO₃, Cs₂CO₃Activates the organoboron reagent
Solvent Toluene, DioxaneReaction medium

General Principles of Reactive Sites in this compound

The reactivity of this compound is governed by the interplay of its structural features. The principal reactive sites are the functional groups on the flexible ethyl side chains, with their behavior influenced by the adjacent aromatic ring.

The key reactive centers are:

The Carbon-Bromine (C-Br) Bond : The C-Br bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. bloomtechz.com This site is the center for nucleophilic substitution reactions. The relative reactivity of halides as leaving groups is significantly higher than many other groups, making these reactions efficient. nih.gov

The β-Hydrogens : The hydrogen atoms on the carbons adjacent to the C-Br bond (β-hydrogens) are sufficiently acidic to be removed by a strong base. This abstraction initiates elimination reactions to form alkenes. bloomtechz.com

The benzene (B151609) ring itself is generally unreactive under the conditions used for substitution and elimination at the side chains. However, its electronic properties and steric bulk can influence the rate and outcome of these reactions. For example, steric hindrance introduced by the bromoethyl groups can affect the accessibility of the electrophilic carbon to nucleophiles.

The following table summarizes the primary reactive sites and the transformations they undergo.

Reactive SiteDescriptionType of Reaction
α-Carbon Carbon atom directly bonded to BromineNucleophilic Substitution, Cross-Coupling
Bromine Atom Halogen atomActs as a leaving group in substitution and elimination
β-Hydrogen Hydrogen on the carbon adjacent to the α-CarbonAbstracted by base in elimination reactions
Benzene Ring Aromatic coreGenerally unreactive under these conditions; provides structural backbone

Advanced Applications of 1,2 Bis 2 Bromoethyl Benzene in Chemical Sciences

Applications in Organic Synthesis

The utility of 1,2-Bis(2-bromoethyl)benzene in organic synthesis is primarily derived from the reactivity of its two carbon-bromine bonds, which can participate in a variety of chemical transformations.

Role as an Important Intermediate in the Synthesis of Organic Compounds

This compound serves as a key building block for creating more complex organic molecules. The presence of two bromoethyl groups allows it to act as a bifunctional alkylating agent. This means it can react with two nucleophiles, either on the same molecule to form a ring (intramolecular reaction) or on different molecules to link them together (intermolecular reaction).

The primary reactions it undergoes include:

Nucleophilic Substitution: The bromine atoms are good leaving groups and can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Formation of Macrocycles: Its structure is well-suited for the synthesis of macrocyclic compounds, where the two reactive ends of the molecule are joined together by reacting with a suitable linking agent.

These reactions make it a versatile precursor for constructing intricate molecular frameworks that are often difficult to synthesize through other methods.

Reactant for Specific Pharmaceutical Intermediates

The potential of this compound extends to its use as a precursor for synthesizing potential drug candidates. Its ability to introduce a disubstituted benzene (B151609) ring into a target molecule is a valuable strategy in medicinal chemistry.

Synthesis of Small β-Peptidomimetics

While specific research detailing the direct use of this compound for synthesizing β-peptidomimetics is not prominent, related compounds are key in this area. For instance, the structurally similar compound (2-Bromoethyl)benzene (B7723623) is a documented reactant for creating small β-peptidomimetics, which are molecules designed to mimic natural peptides. chemicalbook.com This synthesis serves as a model for how bromo-alkylated benzene structures can be employed in pharmaceutical development. chemicalbook.com

Intermediacy in Production of Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate

There is no specific documented evidence of this compound being used to produce Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate. However, the synthesis of a related compound, Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate, is achieved with high efficiency using (2-Bromoethyl)benzene. chemicalbook.com In that reaction, (2-Bromoethyl)benzene reacts with methyl cyanoacetate (B8463686) in the presence of a base. chemicalbook.com This resulting product is a crucial intermediate for the production of β-peptidomimetics. chemicalbook.com

Applications in Materials Science

The bifunctional nature of this compound makes it a valuable component in the field of materials science.

Utilization in Polymer and Material Development with Specific Properties

This compound is employed in the development of polymers and other advanced materials that require tailored properties. Its two reactive bromoethyl groups enable it to function as a monomer or a cross-linking agent in polymerization reactions. By participating in polymerization, it can be incorporated into polymer chains, influencing the final material's thermal stability, rigidity, and chemical resistance. Its ability to form connections between polymer chains (cross-linking) can transform linear polymers into a robust three-dimensional network, significantly enhancing the mechanical properties of the material.

Role in Liquid Crystal Preparation

A comprehensive review of scientific literature and chemical databases did not yield specific research findings or applications detailing the role of this compound in the preparation of liquid crystals. While various bromo-substituted aromatic compounds serve as precursors in the synthesis of liquid crystalline materials, no direct synthetic routes or methodologies employing this compound for this purpose were identified in the available resources. Research in liquid crystal synthesis often involves related structures, but specific data for this compound remains uncharacterised in this context. nih.govscirea.org

Applications in Specialized Chemical Industries

Chemical Intermediate in Agrochemical Synthesis (Pesticides, Fertilizers)

There is currently a lack of specific, documented evidence in the scientific literature for the application of this compound as a direct chemical intermediate in the synthesis of agrochemicals, such as pesticides or fertilizers. Although related brominated compounds like (2-Bromoethyl)benzene and 1,2-Bis(bromomethyl)benzene (B41939) are cited as intermediates in the production of agricultural chemicals, no such role has been explicitly attributed to this compound. guidechem.comkaimosi.comlookchem.comontosight.aisdlookchem.com

Application as a Flame Retardant

The use of this compound as a flame retardant is not well-documented in publicly available scientific and industrial literature. Brominated flame retardants (BFRs) are a broad class of chemicals, and while many brominated aromatic compounds are utilized for their fire-resistant properties, specific data on the application or efficacy of this compound for this purpose is not available. miljodirektoratet.no Research often focuses on other brominated molecules, such as 4-Bromo-1,2-bis(bromomethyl)benzene, which is noted as a flame retardant precursor, or (2-Bromoethyl)benzene, used to synthesize polybrominated styrene. kaimosi.com Similarly, 1,2-Bis(2,4,6-tribromophenoxy)ethane is a well-known flame retardant, but it is a structurally distinct compound. acs.orgresearchgate.net

As per the instructions, a data table based on detailed research findings could not be generated due to the lack of specific information for "this compound" in the requested applications within the search results.

Future Research Directions for 1,2 Bis 2 Bromoethyl Benzene

Exploration of Novel Derivatives and Functionalization

The two primary bromine atoms in 1,2-bis(2-bromoethyl)benzene serve as active sites for a variety of chemical transformations, enabling the synthesis of a diverse array of new molecules.

Future research will likely focus on several key areas of derivatization and functionalization:

Synthesis of Complex Organic Molecules: The compound is an ideal starting material for creating intricate molecular architectures. For instance, it has been utilized in the synthesis of indene (B144670) amino acid derivatives, which have shown potential as succinate (B1194679) dehydrogenase inhibitors. acs.org The process involves reacting 1,2-bis(bromomethyl)benzene (B41939) with ethyl isocyanoacetate to form an indene ring system, which is then further modified. acs.org

Development of Biologically Active Compounds: The core structure of this compound can be incorporated into molecules with potential therapeutic applications. Its role in synthesizing β-peptidomimetics, which mimic natural peptides and exhibit antimicrobial properties, highlights this potential. chemicalbook.com

Creation of Novel Fullerene Derivatives: In the field of materials science, this compound has been used to create tetra- and hexa-functionalized researchgate.netfullerene derivatives with unique addition patterns. rsc.orgnih.gov These reactions, often conducted under specific temperature controls, lead to the formation of complex cage-like structures with potential applications in electronics and materials science. rsc.orgnih.gov

Peptide Stapling: The bis-reactive nature of similar compounds, such as 1,2-bis(bromomethyl)benzene, has been employed in peptide stapling to enhance the stability and cell permeability of peptides for therapeutic purposes. mdpi.com This suggests a potential application for this compound in developing constrained peptides with improved pharmacological properties.

Table 1: Examples of Novel Derivatives from this compound and Related Precursors
Derivative ClassStarting Material AnalogueKey ReagentsResulting StructurePotential ApplicationReference
Indene Amino Acids1,2-Bis(bromomethyl)benzeneEthyl isocyanoacetate, K₂CO₃Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylateSuccinate Dehydrogenase Inhibitors acs.org
Fullerene Adducts1,2-Bis(bromomethyl)benzene researchgate.netFulleroindoline dianion1,2,4,17-functionalized researchgate.netfullereneMaterials Science rsc.orgnih.gov
Stapled Peptides1,2-Bis(bromomethyl)benzeneCysteine-containing peptidesBridged peptidesCancer Therapy mdpi.com
Carbazole-containing Polymers1,4-Bis(bromomethyl)benzene (B118104)Carbazole (B46965), Potassium tert-butoxide1,4-Bis((9H-carbazol-9-yl)methyl)benzeneElectrochromic Devices scispace.com

Development of Greener Synthetic Approaches

The increasing emphasis on sustainable chemistry is driving research towards the development of more environmentally benign methods for synthesizing and utilizing this compound and its derivatives.

Key areas for future investigation include:

Solvent-less Reactions: Inspired by the synthesis of bisbenzoxazines, exploring solvent-less reaction conditions for the derivatization of this compound could significantly reduce waste and simplify product purification. mdpi.com

Catalytic Systems: The use of efficient and recyclable catalysts can improve the atom economy and reduce the environmental impact of synthetic processes. For example, copper N-heterocyclic carbene catalysts have been successfully used in the microwave-assisted synthesis of bis-1H-1,2,3-triazoles from a related diazide.

Alternative Bromination Techniques: Research into greener bromination methods, such as electrolysis with NaBr/HBr electrolytes or photochemical bromination using N-bromosuccinimide (NBS) and UV light, could offer alternatives to traditional methods that use harsher reagents. mdpi.com

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can reduce solvent usage, energy consumption, and waste generation.

Table 2: Comparison of Synthetic Approaches
ApproachTraditional MethodGreener AlternativeAdvantages of Greener Alternative
Solvent Use Reactions in organic solvents like DMF or acetonitrile. acs.orgSolvent-less reactions or use of water as a solvent. mdpi.comReduced solvent waste, simplified purification.
Catalysis Stoichiometric reagents.Use of recyclable catalysts (e.g., copper N-heterocyclic carbenes). Improved atom economy, reduced catalyst waste.
Bromination Use of liquid bromine and Lewis acid catalysts. vulcanchem.comElectrolysis, photochemical bromination with NBS. mdpi.comMilder reaction conditions, reduced use of hazardous reagents.
Reaction Steps Multi-step synthesis with isolation of intermediates. acs.orgOne-pot synthesis. Reduced solvent and energy consumption, less waste.

Expanding Application Domains and Interdisciplinary Potential

The versatility of this compound and its derivatives opens up possibilities for their use in a wide range of scientific and technological fields.

Future research is expected to explore the following areas:

Materials Science: The ability to form polymers and macrocycles makes this compound and its analogues valuable in creating materials with specific properties. For example, polymers derived from related bis(bromomethyl)benzene structures exhibit high thermal stability, and functionalized derivatives can be used as ligands in catalysis. The synthesis of electrochromic polymers from carbazole and 1,4-bis(bromomethyl)benzene for potential use in high-contrast electrochromic devices further illustrates this potential. scispace.com

Medicinal Chemistry and Chemical Biology: The role of this compound as a precursor for bioactive compounds is a significant area for future exploration. Its derivatives could be investigated as enzyme inhibitors or as molecular probes to study biological processes. The use of related compounds in synthesizing potent antimicrobial agents underscores the potential for developing new pharmaceuticals. chemicalbook.com

Organic Electronics: The development of novel conjugated polymers and fullerene derivatives using this compound as a building block could lead to new materials for organic solar cells, sensors, and other electronic devices. rsc.org

Supramolecular Chemistry: The rigid yet adaptable structure of the 1,2-disubstituted benzene (B151609) ring makes it an excellent component for the construction of complex supramolecular assemblies, such as molecular cages and interlocked molecules, with potential applications in molecular recognition and encapsulation.

Q & A

Q. Basic Methodology

  • GC-MS : Retention time alignment with standards (e.g., (2-bromoethyl)benzene, CAS 103-63-9 ) and detection of molecular ion peaks (m/z ~262 for C₁₀H₁₂Br₂).
  • ¹H NMR : Peaks at δ 3.6–4.0 ppm (CH₂Br) and δ 7.2–7.5 ppm (aromatic protons). Deuterated solvents (e.g., CDCl₃) enhance resolution .

Q. Advanced Analysis

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., elimination byproducts).
  • X-ray Crystallography : Determines exact bond angles and distances, critical for crystallinity studies in polymer applications (as demonstrated for related ligands in ).

How can researchers reconcile discrepancies in reported physical properties (e.g., boiling points) for brominated ethylbenzene derivatives?

Methodological Approach
Discrepancies (e.g., (2-bromoethyl)benzene bp 220–221°C vs. 94°C for (1-bromoethyl)benzene ) arise from structural isomerism and purity levels. Researchers should:

Validate purity via GC (>95% ).

Use differential scanning calorimetry (DSC) to measure phase transitions.

Cross-reference CAS numbers (e.g., CAS 103-63-9 for (2-bromoethyl)benzene ) to avoid misidentification.

What safety protocols are critical when handling this compound in catalytic studies?

Q. Basic Precautions

  • Ventilation : Use fume hoods due to volatility (bp >200°C ).
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact (alkyl bromides are alkylating agents).
  • Storage : In amber bottles under nitrogen (prevents light-induced degradation and moisture uptake).

Q. Advanced Mitigation

  • Spill Management : Neutralize with sodium bicarbonate (converts Br to non-volatile salts).
  • Waste Disposal : Incineration with scrubbing to prevent HBr emissions, aligned with protocols for 1,2-Bis(bromomethyl)benzene (CAS 91-13-4 ).

What role does this compound play in synthesizing chiral ligands for asymmetric catalysis?

Advanced Research Focus
As a precursor to bis-phosphine ligands (e.g., 1,2-Bis(diphenylphosphino)benzene ), bromoethyl groups undergo substitution with phosphines. Key steps:

Nucleophilic substitution : React with Ph₂PLi in THF at −78°C.

Ligand Screening : Test enantioselectivity in Rh-catalyzed asymmetric hydrogenation (e.g., α-dehydroamino acids).

Mechanistic Studies : Use ³¹P NMR to monitor ligand-metal coordination dynamics .

How can computational chemistry predict the reactivity of this compound in SN2 vs. E2 pathways?

Q. Methodological Answer

  • DFT Calculations : Compare activation energies for Br⁻ elimination (E2) vs. nucleophilic attack (SN2). Basis sets (e.g., B3LYP/6-31G*) model transition states.
  • Solvent Effects : Continuum models (e.g., PCM) simulate polar aprotic solvents (e.g., DMF) favoring SN2 .
  • Experimental Validation : Kinetic isotope effects (KIEs) using deuterated substrates confirm computational predictions .

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Reactant of Route 1
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